molecular formula C22H35N3O3S B2360839 N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1097469-06-1

N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2360839
CAS No.: 1097469-06-1
M. Wt: 421.6
InChI Key: SEMZFWOKTDAMRP-UHFFFAOYSA-N
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Description

N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a sulfonylpiperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide generally involves the following steps:

  • Formation of Piperidine Scaffold: : Starting with the piperidine backbone, necessary modifications are made to introduce functional groups at specific positions.

  • Addition of the Sulfonyl Group: : Sulfonylation, often through the reaction with sulfonyl chlorides in the presence of a base such as triethylamine, is used to introduce the sulfonyl group at the required position.

  • Incorporation of the Vinyl Group: : The vinyl group can be added via Heck coupling or other suitable C-C bond-forming reactions.

  • Introduction of Di(propan-2-yl)amino Group: : The tertiary amine group can be introduced through nucleophilic substitution reactions involving di(propan-2-yl)amine.

Industrial Production Methods

On an industrial scale, the synthesis may involve:

  • Batch or Continuous Flow Processes: : Depending on the scale, reactions can be carried out in batch reactors or continuous flow systems.

  • Catalysts and Reagents Optimization: : Use of optimized catalysts to ensure high yield and purity.

  • Purification Techniques: : Advanced purification methods like recrystallization, chromatography, or distillation are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones under specific conditions.

  • Reduction: : Reduction reactions can modify the sulfonyl group to sulfoxides or thiols.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the compound.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetonitrile.

Major Products Formed

Major products depend on the type of reaction:

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Thiols, sulfides.

  • Substitution: : Various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, it serves as an intermediate for the synthesis of other complex molecules. It is used in catalytic studies for C-C bond formation reactions and as a ligand in coordination chemistry.

Biology

This compound has potential applications in biological studies due to its ability to interact with biological macromolecules. It's studied for its enzyme inhibition properties.

Medicine

In medicine, it's explored for its potential pharmacological effects, including as an anti-inflammatory or analgesic agent. Research focuses on its ability to modulate biological pathways and receptors.

Industry

Industrially, it can be used in the production of specialty chemicals, pharmaceuticals, and as a building block for more complex compounds.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism involves:

  • Binding to Enzymes or Receptors: : It may inhibit or activate enzymes, leading to changes in metabolic pathways.

  • Modulating Pathways: : Influences signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide.

  • N-[2-(dimethylamino)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide.

Uniqueness

N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is unique due to the presence of the di(propan-2-yl)amino group which can influence its steric and electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3S/c1-18(2)25(19(3)4)16-13-23-22(26)21-10-14-24(15-11-21)29(27,28)17-12-20-8-6-5-7-9-20/h5-9,12,17-19,21H,10-11,13-16H2,1-4H3,(H,23,26)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMZFWOKTDAMRP-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCNC(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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